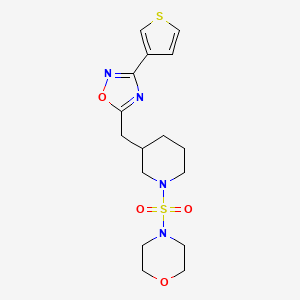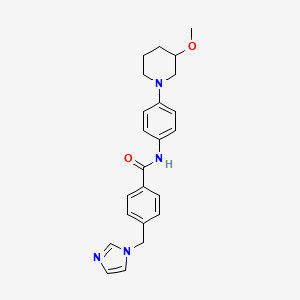![molecular formula C16H15N3O4S B2940055 N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-76-1](/img/structure/B2940055.png)
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for this compound involves several steps. The first step is the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form an intermediate. This intermediate is then reacted with ethyl acetoacetate to form the thiazolopyrimidine ring system. The final step involves the introduction of a carboxamide group at the 6-position of the thiazolopyrimidine ring system using a coupling reagent such as EDCI or DCC.Molecular Structure Analysis
The compound belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve condensation, reaction with ethyl acetoacetate, and the introduction of a carboxamide group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 425.4 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Research indicates that derivatives of thiazolopyrimidine, including compounds similar to N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and evaluated for various pharmaceutical applications. For instance:
Anti-Inflammatory and Analgesic Agents : A study focused on the synthesis of novel heterocyclic compounds including thiazolopyrimidines, showing their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2, with some displaying significant inhibition and comparable activity to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Several studies have synthesized thiazolopyrimidine derivatives and evaluated their antimicrobial properties. Some compounds exhibited significant inhibition of bacterial and fungal growth, comparable to standard antimicrobial drugs (Kolisnyk et al., 2015).
Anticancer Agents : Thiazolopyrimidine derivatives have also been explored for their potential as anticancer agents. Specific compounds within this category demonstrated cytotoxic activities against certain cancer cell lines, indicating their potential in cancer treatment (Rahmouni et al., 2016).
Molecular and Structural Analysis
Research has also delved into the structural aspects of thiazolopyrimidine compounds, providing insights into their conformational features and molecular interactions:
Supramolecular Aggregation and Conformational Features : Studies have shown that structural modifications in thiazolopyrimidines lead to significant changes in their supramolecular aggregation. These insights are crucial for understanding the molecular behavior of these compounds and their potential applications (Nagarajaiah & Begum, 2014).
Synthesis and Characterization : Various research efforts have focused on the synthesis and characterization of novel thiazolopyrimidine derivatives, evaluating their antioxidant and cytotoxic activities. These studies provide a foundation for the potential medicinal use of these compounds (Khalilpour et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
It is known that the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
It is known that thiazolopyrimidine derivatives have been reported to possess a broad spectrum of pharmacological activity, including anticancer, antibacterial, and anti-inflammatory activities .
Result of Action
It is known that thiazolopyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-8-24-16-17-7-11(15(21)19(9)16)14(20)18-12-6-10(22-2)4-5-13(12)23-3/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGDCACVACMTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
amine](/img/structure/B2939974.png)
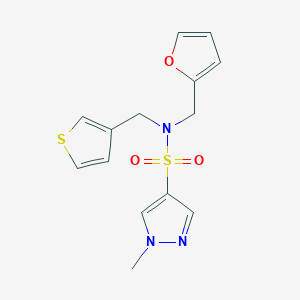

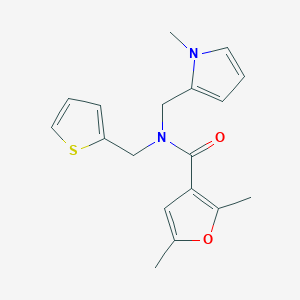
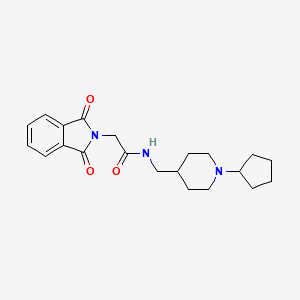
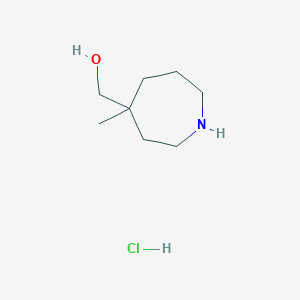

![2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2939983.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide](/img/structure/B2939991.png)
